The compound (5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule characterized by a unique combination of functional groups. This compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its biological activity and potential applications in medicinal chemistry. The presence of a furan ring and substituted phenyl groups adds to its structural complexity and may influence its chemical properties and biological interactions.
This compound is cataloged in various chemical databases, including PubChem and ChemDiv, where detailed information about its structure and properties can be found. Its IUPAC name reflects the systematic nomenclature used to describe its molecular structure accurately.
This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen and sulfur atoms in its structure. It falls under the category of triazoles and thiazoles, which are often studied for their pharmacological properties.
The synthesis of (5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions that may include condensation reactions between various precursors. The synthesis can be approached through:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and the use of catalysts to facilitate the formation of desired bonds while minimizing side reactions. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor reaction progress and confirm product formation.
The molecular formula of this compound is , indicating a relatively complex structure with multiple rings and functional groups. The key features include:
The compound's structural data can be represented using various formats such as SMILES or InChI codes:
Cc(cccc1)c1-c1nn(C(/C(/S2)=C/c3ccc(-c(cccc4)c4Cl)o3)=O)c2n1
InChI=1S/C19H15ClN4OS/c1-15-22(24(31)29(27(15)2)16-8-4-3-5-9-16)28-23(30)21(34-25(28)33)14-17-12-13-20(32-17)18-10-6-7-11-19(18)26/h3-14H,1-2H3/b21-14
The compound may participate in various chemical reactions typical for heterocycles:
Kinetic studies might be conducted to understand reaction rates and mechanisms. Reaction conditions such as pH, temperature, and solvent polarity can significantly affect outcomes.
The mechanism of action for compounds like (5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is often linked to their interaction with biological targets such as enzymes or receptors:
Quantitative structure–activity relationship (QSAR) studies could provide insights into how structural variations affect biological activity.
The physical properties of this compound include:
Chemical properties such as solubility in various solvents (e.g., water, ethanol) are essential for understanding its behavior in biological systems. Stability under different pH conditions also plays a critical role in its application.
Compounds like (5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one are primarily investigated for their potential applications in:
This comprehensive analysis highlights the significance of this compound in both scientific research and practical applications across various fields.
CAS No.: 34730-78-4
CAS No.: 16903-37-0
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 42746-57-6